methyl 4-(4-acetyl-1-piperazinyl)-3-[(2,4-dichlorobenzoyl)amino]benzoate
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Overview
Description
methyl 4-(4-acetyl-1-piperazinyl)-3-[(2,4-dichlorobenzoyl)amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a benzoate ester, and a dichlorobenzoyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-acetyl-1-piperazinyl)-3-[(2,4-dichlorobenzoyl)amino]benzoate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the acetylation of piperazine to form 4-acetylpiperazine.
Introduction of the Dichlorobenzoyl Group: The next step is the reaction of 4-acetylpiperazine with 2,4-dichlorobenzoyl chloride to form 4-(4-acetylpiperazin-1-yl)-2,4-dichlorobenzamide.
Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of a catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
methyl 4-(4-acetyl-1-piperazinyl)-3-[(2,4-dichlorobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
methyl 4-(4-acetyl-1-piperazinyl)-3-[(2,4-dichlorobenzoyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular uptake.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of methyl 4-(4-acetyl-1-piperazinyl)-3-[(2,4-dichlorobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the dichlorobenzoyl group may enhance binding affinity or specificity. The ester group allows for potential hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-acetylpiperazin-1-yl)methylbenzoate
- 4-(4-Acetylpiperazin-1-yl)methylbenzoic acid
- Methyl 5-(4-acetylpiperazin-1-yl)-2-cyanobenzoate
Uniqueness
methyl 4-(4-acetyl-1-piperazinyl)-3-[(2,4-dichlorobenzoyl)amino]benzoate is unique due to the presence of the dichlorobenzoyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Properties
Molecular Formula |
C21H21Cl2N3O4 |
---|---|
Molecular Weight |
450.3g/mol |
IUPAC Name |
methyl 4-(4-acetylpiperazin-1-yl)-3-[(2,4-dichlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C21H21Cl2N3O4/c1-13(27)25-7-9-26(10-8-25)19-6-3-14(21(29)30-2)11-18(19)24-20(28)16-5-4-15(22)12-17(16)23/h3-6,11-12H,7-10H2,1-2H3,(H,24,28) |
InChI Key |
XOFGZKBPSSERTI-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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